![molecular formula C10H16N2O3 B15362956 tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. The initial step may involve the formation of the bicyclic core structure, followed by functional group modifications to introduce the oxo and carboxylate functionalities. Typical reaction conditions include the use of specific catalysts and solvents that can stabilize intermediate species and ensure high yields of the desired product.
Industrial Production Methods On an industrial scale, the production of this compound would likely involve the optimization of the synthetic route to maximize efficiency and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction kinetics and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes Tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for selective reactivity, which can be harnessed in the synthesis of more complex molecules.
Common Reagents and Conditions Typical reagents used in reactions with this compound include oxidizing agents like potassium permanganate or sodium dichromate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.
Major Products Formed from These Reactions The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of more oxidized bicyclic derivatives, while reduction could yield alcohol or amine functionalities. Substitution reactions can introduce various functional groups, enhancing the compound's versatility for further applications.
4. Scientific Research Applications: this compound finds application across multiple disciplines:
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Potential for use in biochemical assays and as a tool for studying enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of new materials with specialized properties, such as polymers or catalysts.
5. Mechanism of Action: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with specific enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The molecular targets involved include various protein active sites, where the compound's unique structure allows for high-affinity binding and modulation of biological pathways.
6. Comparison with Similar Compounds: Compared to other bicyclic compounds, this compound stands out due to its specific functional groups and reactivity profiles:
Bicyclo[2.2.1]heptane derivatives: Differ in functional groups and overall reactivity, providing a broad range of synthetic and biological activities.
Other diazabicyclo compounds: Vary in the positioning and types of substituents, influencing their chemical behavior and applications.
Similar compounds include:
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Diazabicyclo[2.2.1]heptane-3-one
Diazabicyclo[2.2.1]heptane-2,5-dione
This detailed overview highlights the multifaceted nature of this compound, showcasing its importance and versatility in scientific research.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 |
Clé InChI |
UMGMECYEEYWYKD-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)N2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


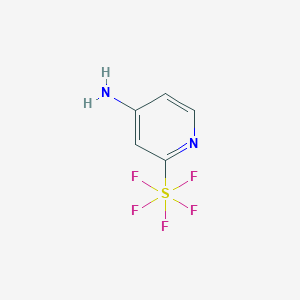
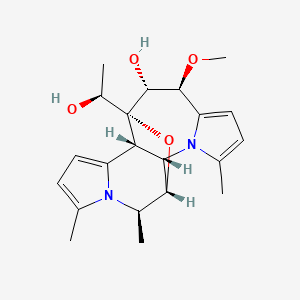
![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)

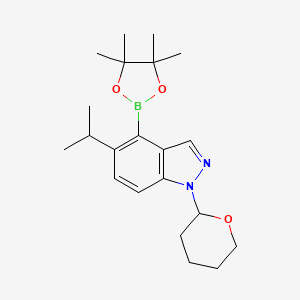


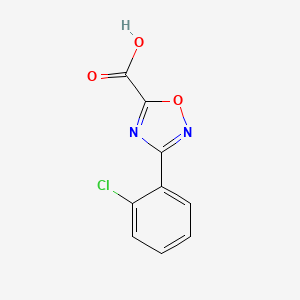
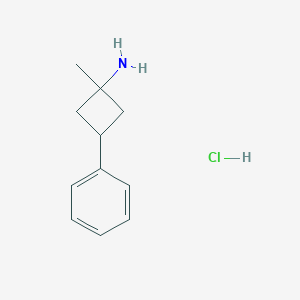
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)

![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
